4-(2-Pyridyl)benzonitrile
CAS No.: 32111-34-5
Cat. No.: VC2415707
Molecular Formula: C12H8N2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32111-34-5 |
---|---|
Molecular Formula | C12H8N2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | 4-pyridin-2-ylbenzonitrile |
Standard InChI | InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H |
Standard InChI Key | CCMRFUCSFRRPNT-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C#N |
Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-(2-Pyridyl)benzonitrile features a biaryl system with a direct connection between the benzene and pyridine rings. The compound adopts a nearly planar conformation in its ground state, though rotation around the central C-C bond connecting the two aromatic rings is possible. The nitrile group extends linearly from the benzene ring at the position para to the pyridine attachment.
The presence of two aromatic rings creates an extended π-conjugated system that influences the compound's electronic properties. This extended conjugation contributes to the compound's stability and potential applications in materials requiring specific electronic characteristics.
Physical Properties
While specific experimental data for 4-(2-Pyridyl)benzonitrile is limited in the available research literature, its physical properties can be estimated based on structural features and comparison with similar compounds.
Table 1: Estimated Physical Properties of 4-(2-Pyridyl)benzonitrile
Property | Estimated Value | Basis for Estimation |
---|---|---|
Physical State | Crystalline solid | Characteristic of aromatic compounds with similar molecular weight |
Color | White to pale yellow | Typical for unfunctionalized aromatic nitriles |
Melting Point | 90-110°C | Based on similar biaryl compounds |
Boiling Point | >300°C | Estimated from molecular weight and structure |
Solubility in Water | <1 mg/mL | Predicted from hydrophobic nature of the structure |
Solubility in Organic Solvents | Good solubility in DMSO, DMF, THF, chloroform | Based on polarity and functional groups |
Log P (octanol/water) | 2.3-2.8 | Calculated based on structure |
pKa (pyridine N) | 4.8-5.2 | Typical for 2-substituted pyridines |
Spectroscopic Characteristics
The spectroscopic profile of 4-(2-Pyridyl)benzonitrile would display several characteristic features that are useful for its identification and characterization.
Table 2: Expected Spectroscopic Properties of 4-(2-Pyridyl)benzonitrile
Spectroscopic Technique | Expected Key Features |
---|---|
IR Spectroscopy | Strong C≡N stretching at 2220-2240 cm⁻¹ Aromatic C=C and C=N stretching at 1560-1600 cm⁻¹ Out-of-plane C-H bending at 750-810 cm⁻¹ |
¹H NMR (CDCl₃) | Pyridine H-6: δ 8.65-8.75 ppm (d) Pyridine H-4: δ 7.70-7.80 ppm (td) Pyridine H-3,5: δ 7.20-7.40 ppm (m) Benzene ring: δ 7.60-8.00 ppm (AA'BB' pattern) |
¹³C NMR | Nitrile carbon: δ 118-120 ppm Ipso carbons: δ 135-155 ppm Aromatic CH carbons: δ 120-135 ppm |
UV-Vis | Absorption maxima at approximately 240-260 nm and 280-300 nm |
Mass Spectrometry | Molecular ion peak at m/z 180 Fragment at m/z 153 (loss of HCN) |
Synthesis Methods
Cross-Coupling Approaches
The most efficient and commonly employed methods for synthesizing 4-(2-Pyridyl)benzonitrile involve palladium-catalyzed cross-coupling reactions. These approaches allow for the direct formation of the C-C bond between the two aromatic rings under relatively mild conditions.
Table 3: Cross-Coupling Synthetic Routes to 4-(2-Pyridyl)benzonitrile
Reaction Type | Reagents | Conditions | Expected Yield | Advantages |
---|---|---|---|---|
Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid + 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) K₂CO₃ (3 eq) Dioxane/H₂O (4:1) 90°C, 12h | 75-85% | Mild conditions, commercially available reagents |
Suzuki-Miyaura (Alternative) | 4-Bromobenzonitrile + 2-Pyridylboronic acid | Pd(dppf)Cl₂ (3 mol%) Cs₂CO₃ (2 eq) THF/H₂O (5:1) 70°C, 8h | 70-80% | Lower temperature, good functional group tolerance |
Negishi Coupling | 4-Bromobenzonitrile + 2-Pyridylzinc chloride | Pd(PPh₃)₄ (3 mol%) THF 50°C, 6h | 80-90% | Higher yields, fewer side reactions |
Stille Coupling | 4-Iodobenzonitrile + 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2 mol%) P(o-tol)₃ (8 mol%) Toluene 100°C, 10h | 65-80% | Works well with sterically hindered substrates |
Direct C-H Activation Methods
Recent advances in C-H activation chemistry have enabled more atom-economical approaches to biaryl synthesis, which could be applied to the synthesis of 4-(2-Pyridyl)benzonitrile.
Table 4: C-H Activation Approaches to 4-(2-Pyridyl)benzonitrile
Method | Key Reagents | Conditions | Expected Yield | Limitations |
---|---|---|---|---|
Palladium-Catalyzed C-H Arylation | Benzonitrile + 2-Bromopyridine | Pd(OAc)₂ (5 mol%) PCy₃- HBF₄ (10 mol%) K₂CO₃ (2 eq) DMA, 120°C, 24h | 40-60% | Poor regioselectivity, requires excess benzonitrile |
Ruthenium-Catalyzed C-H Arylation | 4-Cyanophenylpyridine-N-oxide + Reducing agent | [RuCl₂(p-cymene)]₂ (2.5 mol%) AgSbF₆ (20 mol%) Cu(OAc)₂ (2 eq) DCE, 120°C, 18h | 55-70% | Requires preparation of N-oxide, moderate yields |
Other Synthetic Approaches
Alternative methods for synthesizing 4-(2-Pyridyl)benzonitrile include multistep sequences that may be advantageous in specific scenarios.
Table 5: Alternative Synthetic Approaches to 4-(2-Pyridyl)benzonitrile
Applications in Organic and Medicinal Chemistry
As a Building Block in Synthesis
4-(2-Pyridyl)benzonitrile serves as a versatile intermediate in the synthesis of various compounds with potential applications in pharmaceutical development and materials science.
Table 6: Synthetic Transformations of 4-(2-Pyridyl)benzonitrile
Transformation | Reaction Conditions | Product | Potential Applications |
---|---|---|---|
Nitrile Hydrolysis | NaOH, H₂O/EtOH, reflux | 4-(2-Pyridyl)benzoic acid | Carboxylic acid derivatives, metal-organic frameworks |
Nitrile Reduction | H₂, Raney Ni or LiAlH₄, THF | 4-(2-Pyridyl)benzylamine | Amine building blocks, ligand synthesis |
Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120°C | 5-[4-(2-Pyridyl)phenyl]tetrazole | Carboxylic acid bioisosteres, metal-coordinating ligands |
Imidate Formation | HCl (g), ROH, 0°C | 4-(2-Pyridyl)phenyl imidate | Amidine synthesis, heterocycle formation |
Pinner Reaction | HCl, EtOH, followed by NH₃ | 4-(2-Pyridyl)benzamidine | Enzyme inhibitors, antimicrobial compounds |
Activity Class | Structural Basis | Potential Targets | References to Related Structures |
---|---|---|---|
Kinase Inhibition | Biaryl scaffold with H-bond acceptors | Cyclin-dependent kinases, tyrosine kinases | Pyrazolopyrimidines as CDK inhibitors |
Metal Chelation | 2-Pyridyl motif | Metalloenzymes, metal transport proteins | 2-Pyridyl-containing chelators |
Anti-inflammatory | Aromatic nitrile pharmacophore | Inflammatory mediators, NF-κB pathway | Benzonitrile-containing anti-inflammatory agents |
Antimicrobial | Pyridine-containing aromatic system | Bacterial enzymes, cell wall synthesis | Pyridine derivatives with antibacterial activity |
CNS Activity | Balanced lipophilicity profile | Neurotransmitter receptors, ion channels | CNS-active heterocyclic compounds |
Applications in Materials Science
Coordination Chemistry and Metal Complexes
The 2-pyridyl group in 4-(2-Pyridyl)benzonitrile provides an excellent coordination site for various metals, making this compound valuable in coordination chemistry applications.
Table 8: Potential Metal Complexes with 4-(2-Pyridyl)benzonitrile
Metal | Coordination Mode | Potential Applications | Properties |
---|---|---|---|
Cu(I/II) | N-pyridyl coordination | Catalysis, luminescent materials | Tunable redox properties |
Ru(II) | N-pyridyl coordination | Photosensitizers, light-harvesting | Long-lived excited states |
Pd(II) | N-pyridyl coordination | Catalysis, cross-coupling reactions | High stability, catalytic activity |
Zn(II) | N-pyridyl coordination | Fluorescent sensors, MOFs | Structural rigidity, luminescence |
Fe(II) | N-pyridyl coordination | Spin-crossover materials, catalysis | Magnetic properties, redox activity |
Optoelectronic Materials
The extended π-conjugation in 4-(2-Pyridyl)benzonitrile makes it potentially useful in optoelectronic applications.
Table 9: Potential Optoelectronic Applications of 4-(2-Pyridyl)benzonitrile Derivatives
Application | Relevant Property | Requirements for Optimization | Potential Advantage |
---|---|---|---|
OLEDs | Fluorescence, electron transport | Extended conjugation, tuned HOMO/LUMO | Electron-withdrawing nitrile enhances electron transport |
Photovoltaics | Light absorption, charge separation | Tuned band gap, solubility | Pyridine provides anchoring to metal oxides |
Nonlinear Optics | Polarizability, charge transfer | Push-pull electronic structure | Pyridine as donor, nitrile as acceptor creates dipole |
Electrochromic Materials | Redox activity, color change | Reversible redox behavior | Nitrile stabilizes reduced states |
Structure-Activity Relationships and Molecular Properties
Electronic and Structural Features
Understanding the electronic and structural features of 4-(2-Pyridyl)benzonitrile is essential for predicting its behavior in various applications.
Table 10: Key Electronic and Structural Features of 4-(2-Pyridyl)benzonitrile
Feature | Description | Significance |
---|---|---|
HOMO Energy | Approximately -6.3 to -6.5 eV | Influences oxidation potential and nucleophilicity |
LUMO Energy | Approximately -2.4 to -2.6 eV | Influences reduction potential and electrophilicity |
Dipole Moment | 3.8-4.2 Debye | Affects intermolecular interactions and solubility |
Torsional Angle | 20-40° between rings | Influences conjugation and planarity |
Electrostatic Potential | Negative regions around N atoms | Determines binding and interaction patterns |
Structure Modifications and Their Effects
Systematic modifications to the 4-(2-Pyridyl)benzonitrile scaffold can tune its properties for specific applications.
Table 11: Effects of Structure Modifications on 4-(2-Pyridyl)benzonitrile Properties
Modification | Effect on Properties | Potential Applications |
---|---|---|
Addition of Electron-Donating Groups to Benzene Ring | Increased electron density, red-shifted absorption | Tuned photophysical properties, enhanced coordination |
Addition of Electron-Withdrawing Groups to Pyridine Ring | Enhanced electron-accepting ability, lowered LUMO | Improved electron transport, enhanced catalytic activity |
Extending Conjugation | Red-shifted absorption, lowered band gap | Improved light harvesting, tuned emission properties |
Introducing Chirality | Enantioselective interactions, optical activity | Asymmetric catalysis, chiral sensing |
Ring Fusion or Rigidification | Restricted rotation, enhanced planarity | Improved charge transport, enhanced luminescence |
Research Methods and Analytical Techniques
Characterization Methods
Comprehensive characterization of 4-(2-Pyridyl)benzonitrile requires multiple analytical techniques.
Table 12: Analytical Methods for Characterization of 4-(2-Pyridyl)benzonitrile
Technique | Information Obtained | Experimental Considerations |
---|---|---|
Single Crystal X-ray Diffraction | Absolute structure, bond lengths, angles, packing | Requires quality crystal formation |
NMR Spectroscopy (¹H, ¹³C) | Chemical shifts, coupling patterns, structural confirmation | Standard organic solvent solutions (CDCl₃, DMSO-d₆) |
IR Spectroscopy | Functional group identification, particularly C≡N stretch | KBr pellet or ATR methods |
UV-Vis Spectroscopy | Electronic transitions, conjugation extent | Dilute solutions in spectroscopic grade solvents |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | EI, ESI, or MALDI ionization depending on application |
Electrochemical Analysis | Redox potentials, electron transfer properties | Cyclic voltammetry in appropriate supporting electrolyte |
Computational Methods
Computational approaches provide valuable insights into the properties and behavior of 4-(2-Pyridyl)benzonitrile.
Table 13: Computational Methods for Studying 4-(2-Pyridyl)benzonitrile
Method | Application | Insights Gained |
---|---|---|
DFT Calculations | Electronic structure, orbital energies | HOMO/LUMO distribution, reactivity indicators |
Molecular Dynamics | Conformational analysis, behavior in solution | Preferred conformations, solvent interactions |
Docking Studies | Interaction with biological targets | Binding modes, key interactions, affinity prediction |
QSAR Analysis | Structure-activity relationships | Correlation between structural features and activities |
Excited State Calculations | Photophysical properties | Absorption/emission predictions, charge transfer character |
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